molecular formula C21H13ClFNO2S2 B12901439 4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride CAS No. 31242-01-0

4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride

Cat. No.: B12901439
CAS No.: 31242-01-0
M. Wt: 429.9 g/mol
InChI Key: BOVBXGCHGDBHRO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-(phenylthio)phenyl)quinoline-6-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods can be adapted to introduce various substituents, including the phenylthio and sulfonyl fluoride groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-(phenylthio)phenyl)quinoline-6-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various nucleophiles into the molecule.

Scientific Research Applications

4-Chloro-2-(3-(phenylthio)phenyl)quinoline-6-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-(phenylthio)phenyl)quinoline-6-sulfonyl fluoride involves its interaction with specific molecular targets. The quinoline core can interact with various enzymes and receptors, modulating their activity. The phenylthio and sulfonyl fluoride groups can further influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(3-(phenylthio)phenyl)quinoline-6-sulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenylthio and sulfonyl fluoride groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.

Properties

CAS No.

31242-01-0

Molecular Formula

C21H13ClFNO2S2

Molecular Weight

429.9 g/mol

IUPAC Name

4-chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride

InChI

InChI=1S/C21H13ClFNO2S2/c22-19-13-21(24-20-10-9-17(12-18(19)20)28(23,25)26)14-5-4-8-16(11-14)27-15-6-2-1-3-7-15/h1-13H

InChI Key

BOVBXGCHGDBHRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC(=C2)C3=NC4=C(C=C(C=C4)S(=O)(=O)F)C(=C3)Cl

Origin of Product

United States

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